molecular formula C13H9NS2 B11696840 5-Phenyl-1,3-benzothiazole-2-thiol

5-Phenyl-1,3-benzothiazole-2-thiol

Cat. No.: B11696840
M. Wt: 243.4 g/mol
InChI Key: PNVQWHLXRYACFG-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-benzothiazole-2-thiol is a heterocyclic compound that features a benzothiazole ring fused with a phenyl group and a thiol group at the second position. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3-benzothiazole-2-thiol typically involves the reaction of 2-aminothiophenol with benzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-benzothiazole-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyl-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In biological systems, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The compound can also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3-benzothiazole-2-thiol is unique due to the presence of both a phenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H9NS2

Molecular Weight

243.4 g/mol

IUPAC Name

5-phenyl-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C13H9NS2/c15-13-14-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15)

InChI Key

PNVQWHLXRYACFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=S)N3

Origin of Product

United States

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